2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol
CAS No.:
Cat. No.: VC16710018
Molecular Formula: C9H7BrF4O
Molecular Weight: 287.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrF4O |
|---|---|
| Molecular Weight | 287.05 g/mol |
| IUPAC Name | 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol |
| Standard InChI | InChI=1S/C9H7BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3,8,15H,4H2 |
| Standard InChI Key | RFVVPTZAWYJXAK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(CBr)O)C(F)(F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with a fluorine atom at the para-position, a trifluoromethyl (-CF) group at the meta-position, and a brominated ethanol side chain at the ortho-position. This arrangement creates significant steric and electronic effects, influencing its reactivity and interactions with biological targets. The presence of multiple electronegative groups enhances its polarity, as evidenced by its solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.
Physical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 287.05 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | ~1.6 g/cm (estimated) |
| Solubility | Soluble in DMSO, methanol |
The absence of reported melting/boiling points suggests challenges in purification or instability under standard conditions. Computational models predict a density close to 1.6 g/cm, consistent with halogenated aromatics .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol typically involves a multi-step sequence:
-
Friedel-Crafts Acylation: Introduction of an acetyl group to 4-fluoro-3-(trifluoromethyl)benzene using acetyl chloride and a Lewis acid catalyst (e.g., AlCl) .
-
Bromination: Reaction of the intermediate acetophenone derivative with bromine (Br) or N-bromosuccinimide (NBS) in the presence of light or a radical initiator .
-
Reduction: Conversion of the ketone to ethanol using reducing agents like sodium borohydride (NaBH) or catalytic hydrogenation.
Critical parameters include temperature control (0–25°C during bromination) and solvent selection (e.g., dichloromethane for acylation, tetrahydrofuran for reduction) . Yields remain modest (~40–60%) due to competing side reactions, such as over-bromination or decomposition of the trifluoromethyl group .
Purification Challenges
Purification via column chromatography or recrystallization is complicated by the compound’s sensitivity to heat and moisture. High-performance liquid chromatography (HPLC) with a C18 stationary phase and acetonitrile/water mobile phase is often employed for analytical-grade material.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the ethanol side chain serves as a leaving group, enabling nucleophilic substitution reactions. For example, treatment with amines (e.g., piperazine) yields secondary amines, which are valuable intermediates in drug discovery.
Oxidation and Reduction
The ethanol moiety can be oxidized to a ketone using Jones reagent (CrO/HSO), regenerating the acetophenone precursor . Conversely, further reduction with LiAlH produces the corresponding ethane derivative, though this pathway is less explored .
Applications in Pharmaceutical Chemistry
Antimicrobial Activity
Analogous halogenated ethanol derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds with similar structures demonstrate minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes via hydrophobic interactions with lipid bilayers .
Kinase Inhibition
The trifluoromethyl group enhances binding affinity to ATP-binding pockets in kinases. Molecular docking studies suggest that 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol may inhibit tyrosine kinases such as EGFR (IC ~50 nM in preliminary assays).
Comparison with Related Halogenated Compounds
The table below contrasts key features of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol with structurally similar compounds:
The ethanol derivative’s hydroxyl group enhances hydrogen-bonding capacity, making it preferable for biological applications compared to ketone-based analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume